molecular formula C10H24S2Si2 B083019 Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane CAS No. 13411-46-6

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane

Cat. No.: B083019
CAS No.: 13411-46-6
M. Wt: 264.6 g/mol
InChI Key: PYMKPNBNDUHBJG-UHFFFAOYSA-N
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Description

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is an organosilicon compound with the molecular formula C7H16S2Si. It is known for its unique structure, which includes a 1,3-dithiane ring substituted with trimethylsilyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane can be synthesized through the lithiation of 1,3-dithiane followed by silylation with trimethylsilyl chloride (TMSCl). The reaction typically involves the use of a strong base such as n-butyllithium (n-BuLi) in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane exerts its effects involves its ability to participate in various chemical reactions. The 1,3-dithiane ring can act as a nucleophile, while the trimethylsilyl groups can stabilize reaction intermediates. This dual functionality allows the compound to facilitate a wide range of transformations in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is unique due to its combination of a 1,3-dithiane ring and trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and other scientific research applications .

Properties

IUPAC Name

trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24S2Si2/c1-13(2,3)10(14(4,5)6)11-8-7-9-12-10/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMKPNBNDUHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(SCCCS1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311365
Record name (1,3-Dithiane-2,2-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13411-46-6
Record name NSC241855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,3-Dithiane-2,2-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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